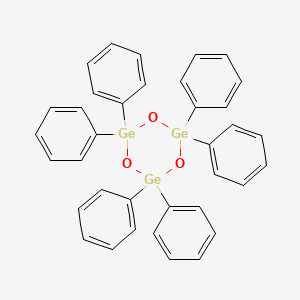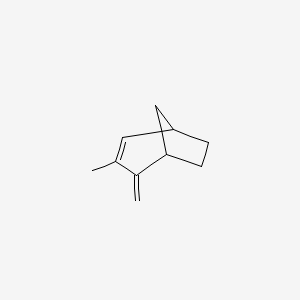
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and an ethyl linker, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization and subsequent functionalization to introduce the methyl and oxyethyl groups.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Coupling Reaction: The quinoline moiety is then coupled with the thiazolidine ring through an ethyl linker. This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with an ethyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazolidine Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity and contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Hydroquinine 4-methyl-2-quinolyl ether
Uniqueness
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is unique due to its specific ethyl linker, which influences its chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
特性
CAS番号 |
41288-07-7 |
|---|---|
分子式 |
C15H19ClN2OS |
分子量 |
310.8 g/mol |
IUPAC名 |
3-[2-(4-methylquinolin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-12-10-15(16-14-5-3-2-4-13(12)14)18-8-6-17-7-9-19-11-17;/h2-5,10H,6-9,11H2,1H3;1H |
InChIキー |
WMVMCORILWNQKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCSC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


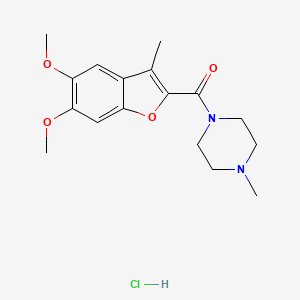
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
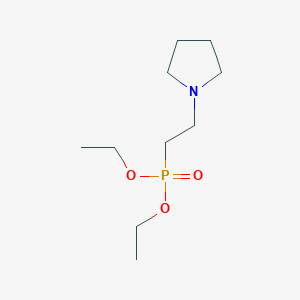
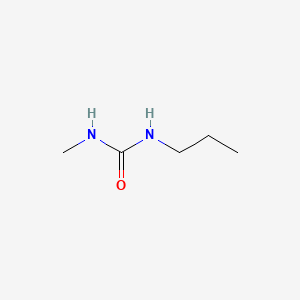
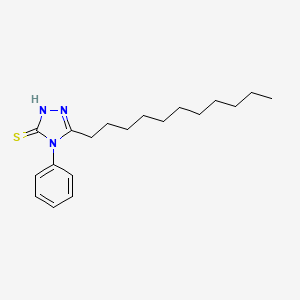
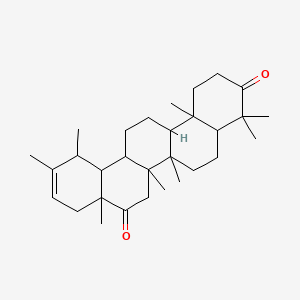
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
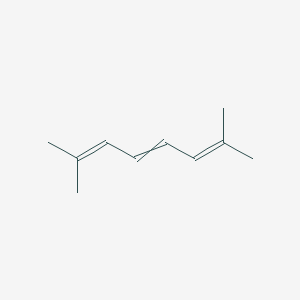
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
